6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound appears to contain a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a 3-chlorophenylpropanoyl group attached, which is a type of aromatic compound .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the naphthyridine ring system and the 3-chlorophenylpropanoyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the naphthyridine core might undergo reactions typical of nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthyridine core and the 3-chlorophenylpropanoyl group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives similar to the compound , providing insights into their chemical structures and properties. For instance, studies on the synthesis and DFT study of 4H-benzo[h]chromene derivatives and the structural parameters of certain dyes highlight the importance of these compounds in understanding molecular structures and spectroscopic characterization (Al‐Sehemi et al., 2012); (Wazzan et al., 2016).
Biological Activities and Applications
Several studies have explored the antimicrobial activities and potential biological applications of compounds similar to "6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile". Research on the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2008).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication demonstrate the potential use of these compounds in electronic devices and solar energy conversion (Zeyada et al., 2016).
Inhibitory Activity against Specific Targets
Compounds within this family have been studied for their inhibitory activity against specific enzymes or receptors, indicating potential applications in medicine and pharmacology. For instance, the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src suggests their relevance in targeting protein tyrosine kinases (Thompson et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-(3-chlorophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-3-1-2-12(8-15)4-5-17(23)22-7-6-16-14(11-22)9-13(10-20)18(24)21-16/h1-3,8-9H,4-7,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZPHJOKSGZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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